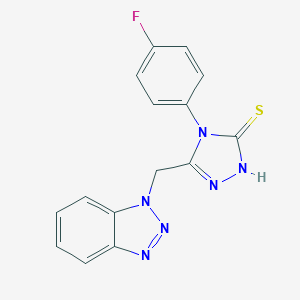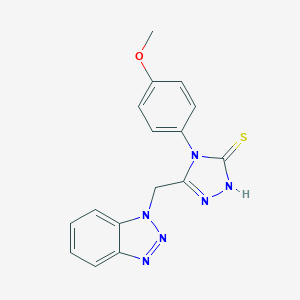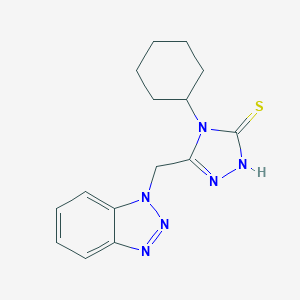
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide, also known as CTHT, is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. CTHT is a thiosemicarbazone derivative that has shown promising results in the treatment of various diseases, including cancer, viral infections, and parasitic infections.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide is not fully understood. However, it is believed to act by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has also been found to increase the levels of glutathione, a potent antioxidant that can protect cells from oxidative damage. Additionally, N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tumor invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily purified. It has also been found to exhibit potent antitumor, antiviral, and antiparasitic activities, making it a promising candidate for further research. However, N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide also has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide. One area of interest is the development of N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide-based drugs for the treatment of cancer and viral infections. Another area of research is the elucidation of the mechanism of action of N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide, which can provide insights into its potential therapeutic applications. Additionally, research can be conducted on the optimization of the synthesis method for N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide, which can improve its yield and purity.
Synthesemethoden
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide can be synthesized through a simple and efficient method using thiosemicarbazide and 4-chlorobenzaldehyde as starting materials. The reaction is carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The resulting product is then purified by recrystallization to obtain pure N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, antiviral, and antiparasitic activities. N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess antiviral activity against herpes simplex virus and dengue virus.
Eigenschaften
Molekularformel |
C12H10ClN3OS2 |
|---|---|
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-(thiophene-2-carbonylamino)thiourea |
InChI |
InChI=1S/C12H10ClN3OS2/c13-8-3-5-9(6-4-8)14-12(18)16-15-11(17)10-2-1-7-19-10/h1-7H,(H,15,17)(H2,14,16,18) |
InChI-Schlüssel |
MQTNFBSSJBEYNX-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CSC(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
Löslichkeit |
43.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethoxy]-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292604.png)
![4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292605.png)
![2-(Allyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292606.png)
![2-[(4-Chlorobenzyl)oxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292611.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292613.png)
![2-(Allyloxy)-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292614.png)
![1H-benzimidazol-2-yl 2-[3-(4-fluorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-oxoethyl sulfide](/img/structure/B292615.png)
![2-({2-[3-(4-fluorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-oxoethyl}sulfanyl)-4,6-dimethylnicotinonitrile](/img/structure/B292616.png)
![1,3-benzothiazol-2-yl 2-[3-(4-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-oxoethyl sulfide](/img/structure/B292617.png)
![N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B292621.png)